molecular formula C19H22N2O3S B4973905 N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Cat. No. B4973905
M. Wt: 358.5 g/mol
InChI Key: ILLIYROTTPZHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, commonly known as BOPES, is a synthetic compound that has been widely used in scientific research for its unique properties. BOPES belongs to the class of sulfonamides and has been found to exhibit potent biological activity.

Mechanism of Action

The mechanism of action of BOPES is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, particularly carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for the regulation of pH in the body.
Biochemical and Physiological Effects
BOPES has been found to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and decrease the production of reactive oxygen species. BOPES has also been found to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BOPES in lab experiments is its potent inhibitory activity against enzymes such as carbonic anhydrase. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using BOPES is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on BOPES. One area of interest is the development of BOPES-based anticancer agents, which may have potential applications in the treatment of various types of cancer. Another potential area of research is the use of BOPES as a neuroprotective agent, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BOPES and its potential applications in various fields of scientific research.

Synthesis Methods

BOPES can be synthesized using a variety of methods. One of the most common methods involves the reaction of benzylamine with 2-oxo-2-(1-pyrrolidinyl)ethyl benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.

Scientific Research Applications

BOPES has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against a number of enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. BOPES has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

N-benzyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(20-13-7-8-14-20)16-21(15-17-9-3-1-4-10-17)25(23,24)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLIYROTTPZHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-[2-oxo-2-(pyrrolidin-1-YL)ethyl]benzenesulfonamide

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